3-(4-Methylpiperazin-1-yl)pyridin-4-amine

Physicochemical Property Lipophilicity Chromatography

This strategic 4-aminopyridine building block features a 4-methylpiperazine substituent at the 3-position, providing a LogP of 0.41 ideal for optimizing kinase hinge-binding interactions in FLT3 and EGFR inhibitor SAR studies. Its scaffold is also exploited in antimicrobial programs (e.g., Delpazolid analogs). Unlike common 2- or 6-amino regioisomers, its unique substitution pattern enables distinct hydrogen-bonding networks. Classified as harmful/irritant (H302, H315, H319, H335), it requires appropriate handling. Available in 1 g to 25 g scales for medicinal chemistry and method development.

Molecular Formula C10H16N4
Molecular Weight 192.266
CAS No. 1515711-88-2
Cat. No. B2743232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylpiperazin-1-yl)pyridin-4-amine
CAS1515711-88-2
Molecular FormulaC10H16N4
Molecular Weight192.266
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=CN=C2)N
InChIInChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)10-8-12-3-2-9(10)11/h2-3,8H,4-7H2,1H3,(H2,11,12)
InChIKeyCSRXCXCRVBXXNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methylpiperazin-1-yl)pyridin-4-amine (CAS 1515711-88-2) Procurement Guide: Physicochemical & Hazard Profile for Research Applications


3-(4-Methylpiperazin-1-yl)pyridin-4-amine (CAS 1515711-88-2) is a heterocyclic small molecule building block comprising a pyridine core with a 4-methylpiperazine substituent at the 3-position and a primary amine at the 4-position. With a molecular formula of C10H16N4 and a molecular weight of 192.26 g/mol, it is classified as an aminopyridine derivative . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and antimicrobial agent development . Its physicochemical properties—including a density of 1.1±0.1 g/cm³, a boiling point of 366.8±42.0 °C at 760 mmHg, and a predicted LogP of 0.41—define its handling and purification characteristics .

Why 3-(4-Methylpiperazin-1-yl)pyridin-4-amine Cannot Be Readily Substituted by Generic Aminopyridine Analogs


Despite sharing a common aminopyridine core with many commercially available building blocks, 3-(4-Methylpiperazin-1-yl)pyridin-4-amine exhibits distinct physicochemical, regioisomeric, and hazard properties that preclude simple interchange. Its predicted LogP of 0.41 differs significantly from the unsubstituted 4-aminopyridine baseline (LogP ~0.3), impacting solubility and chromatographic behavior. Furthermore, its specific substitution pattern—a 4-methylpiperazine at the 3-position with a free amine at the 4-position—creates a unique hydrogen-bonding network and steric environment that is not replicated by the 2-amino or 6-amino regioisomers [1]. Finally, its classification as harmful if swallowed (H302) and as a skin, eye, and respiratory irritant (H315, H319, H335) mandates specific handling protocols that may not apply to less hazardous analogs.

Quantitative Differentiation of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine (CAS 1515711-88-2) Against Closest Analogs


LogP Differentiation: 3-(4-Methylpiperazin-1-yl)pyridin-4-amine (LogP 0.41) vs. Unsubstituted 4-Aminopyridine (LogP ~0.3)

The predicted octanol-water partition coefficient (LogP) for 3-(4-Methylpiperazin-1-yl)pyridin-4-amine is 0.41 , whereas the unsubstituted 4-aminopyridine baseline exhibits a LogP of approximately 0.3 (estimated from multiple sources). This 0.11-unit increase reflects the lipophilic contribution of the 4-methylpiperazine moiety.

Physicochemical Property Lipophilicity Chromatography Solubility

Regioisomeric Boiling Point Differentiation: 4-Amine (366.8°C) vs. 2-Amine (336.0°C)

The predicted boiling point of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine is 366.8±42.0 °C at 760 mmHg . In contrast, the regioisomeric 3-(4-methylpiperazin-1-yl)pyridin-2-amine exhibits a significantly lower predicted boiling point of 336.0±42.0 °C . This 30.8°C difference is attributed to altered intermolecular hydrogen bonding due to the amine position.

Physicochemical Property Volatility Distillation Thermal Stability

Density and pKa Comparison: 4-Amine (Density 1.1±0.1 g/cm³) vs. 6-Amine Regioisomer (Density 1.142±0.06 g/cm³)

The predicted density of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine is 1.1±0.1 g/cm³ . The regioisomer 1-Methyl-4-(6-aminopyridin-3-yl)piperazine (amine at 6-position) has a predicted density of 1.142±0.06 g/cm³ and a pKa of 7.41±0.42 [1]. While density differences are modest, the pKa variation reflects altered basicity due to the nitrogen environment.

Physicochemical Property Density pKa Crystallinity

Hazard Profile Differentiation: Specific GHS Classifications Mandate Controlled Handling

According to the Fluorochem safety data sheet, 3-(4-Methylpiperazin-1-yl)pyridin-4-amine carries GHS07 hazard pictograms and is classified as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, the unsubstituted 4-aminopyridine is also classified as harmful but may lack the full combination of irritant classifications depending on the vendor's hazard assessment.

Safety GHS Classification Hazard Communication Laboratory Compliance

Purity and Procurement Specification: 98% Purity Standard from Multiple Vendors

The compound is offered at a standard purity of 98% by multiple vendors, including Leyan (Product No. 1766223) and CymitQuimica (minimum 95%) . This contrasts with some aminopyridine analogs that may be available only at lower purities (e.g., 97% for certain regioisomers) or with less rigorous quality control documentation.

Purity Procurement Quality Control Synthesis

Synthetic Intermediate Role: Kinase Inhibitor and Antimicrobial Scaffold

3-(4-Methylpiperazin-1-yl)pyridin-4-amine is explicitly identified as a critical heterocyclic intermediate for the synthesis of kinase inhibitors targeting FLT3 and EGFR, as well as antimicrobial agents . While no direct IC50 data are available for the compound itself, its structural motif is recurrent in potent inhibitors. For example, related 4-pyridyl-piperazine derivatives have demonstrated nanomolar affinity for histamine H3 receptors with high selectivity over H4, D2, M1, and α1-adrenergic receptors [1].

Medicinal Chemistry Kinase Inhibition Antimicrobial Intermediate

Recommended Procurement and Application Scenarios for 3-(4-Methylpiperazin-1-yl)pyridin-4-amine (CAS 1515711-88-2)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries Targeting FLT3/EGFR

Given its documented role as an intermediate for FLT3 and EGFR kinase inhibitors , this compound is best procured by medicinal chemistry groups engaged in structure-activity relationship (SAR) studies around the 4-aminopyridine scaffold. The 4-methylpiperazine moiety offers a balance of basicity and lipophilicity (LogP 0.41) that is favorable for optimizing kinase hinge-binding interactions.

Antimicrobial Drug Discovery: Scaffold for Oxazolidinone Antibiotic Development

As a building block referenced in the context of Delpazolid (an oxazolidinone antibiotic) , this compound is suitable for antimicrobial research programs developing novel protein synthesis inhibitors. Its moderate LogP and hydrogen-bonding capacity support further functionalization to improve bacterial cell permeability.

Chemical Biology: Probe Development for Histamine H3 Receptor Studies

The broader class of 4-pyridyl-piperazine derivatives has been validated as selective histamine H3 receptor ligands [1]. While 3-(4-Methylpiperazin-1-yl)pyridin-4-amine itself has not been directly characterized, its scaffold is a logical starting point for designing fluorescent or affinity probes targeting H3 receptors in CNS research.

Method Development: Reversed-Phase HPLC Method Optimization

The compound's predicted LogP of 0.41 positions it between more polar aminopyridines (LogP ~0.3) and more lipophilic piperazine derivatives (LogP >1.0). It can serve as a calibration standard for developing gradient elution methods on C18 columns, particularly for moderately polar heterocyclic amines.

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